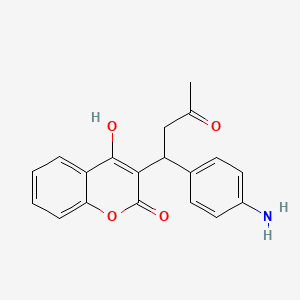

4'-Aminowarfarin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

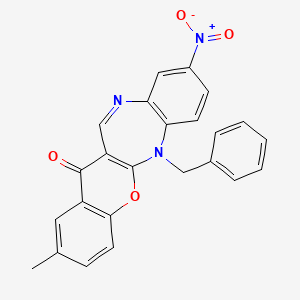

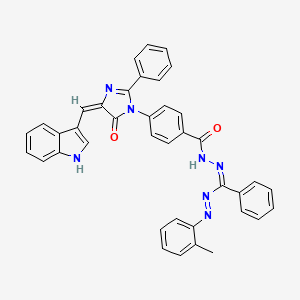

La 4'-Amino-warfarine est un dérivé de la warfarine, un anticoagulant bien connu utilisé dans la prévention et le traitement des troubles thromboemboliques. Ce composé se caractérise par la présence d'un groupe amino en position 4' de la molécule de warfarine.

Méthodes De Préparation

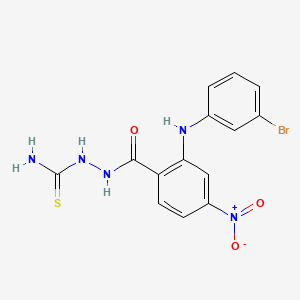

Voies de Synthèse et Conditions de Réaction : La synthèse de la 4'-Amino-warfarine implique généralement la réduction de la 4'-nitro-warfarine. Cette réduction peut être réalisée en utilisant du zinc et de l'acide acétique dilué, ce qui conduit à la formation de 4'-Amino-warfarine . Le processus peut être surveillé et caractérisé à l'aide de techniques telles que la chromatographie sur couche mince (CCM), la spectroscopie infrarouge (IR) et la spectroscopie de résonance magnétique nucléaire (RMN) .

Méthodes de Production Industrielle : Bien que les méthodes de production industrielle spécifiques de la 4'-Amino-warfarine ne soient pas largement documentées, l'approche générale impliquerait une mise à l'échelle du processus de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction, la garantie de la pureté et la mise en œuvre de mesures de contrôle de la qualité pour répondre aux normes industrielles.

Analyse Des Réactions Chimiques

Types de Réactions : La 4'-Amino-warfarine subit diverses réactions chimiques, notamment :

Réduction : La réduction de la 4'-nitro-warfarine en 4'-Amino-warfarine à l'aide de zinc et d'acide acétique.

Substitution : Le groupe amino en position 4' peut participer à des réactions de substitution, formant divers dérivés.

Réactifs et Conditions Communes :

Réduction : Le zinc et l'acide acétique dilué sont couramment utilisés pour la réduction de la 4'-nitro-warfarine.

Substitution : Divers réactifs peuvent être utilisés en fonction du produit de substitution souhaité.

Principaux Produits : Le principal produit d'intérêt est la 4'-Amino-warfarine elle-même, qui peut être modifiée davantage pour créer une gamme de dérivés pour différentes applications.

4. Applications de la Recherche Scientifique

La 4'-Amino-warfarine a plusieurs applications dans la recherche scientifique :

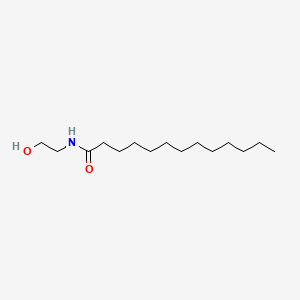

Chimie Médicinale : Elle sert de précurseur pour la synthèse de divers médicaments anticoagulants et autres agents thérapeutiques.

Recherche Biochimique : Le composé est utilisé dans la production de conjugués médicament-protéine, qui sont essentiels au développement d'anticorps monoclonaux et polyclonaux.

Applications Industrielles : Ses dérivés sont explorés pour leur utilisation potentielle dans divers procédés industriels, y compris le développement de nouveaux matériaux et d'intermédiaires chimiques.

5. Mécanisme d'Action

Le mécanisme d'action de la 4'-Amino-warfarine est similaire à celui de la warfarine. Elle agit comme un antagoniste de la vitamine K, inhibant la production de facteurs de coagulation dépendants de la vitamine K. Cette inhibition est obtenue en bloquant l'enzyme époxyde réductase de la vitamine K, qui est essentielle à la régénération de la vitamine K active . Il en résulte une diminution de la synthèse des facteurs de coagulation II, VII, IX et X, conduisant à une anticoagulation .

Composés Similaires :

Warfarine : Le composé parent, largement utilisé comme anticoagulant.

Phénprocoumone : Un autre antagoniste de la vitamine K avec un mécanisme d'action similaire.

Acénocoumarol : Un composé ayant des propriétés anticoagulantes, utilisé dans la prévention des troubles thromboemboliques.

Unicité : La 4'-Amino-warfarine est unique en raison de la présence du groupe amino en position 4', qui améliore sa réactivité chimique et son potentiel de modification. Cela en fait un composé précieux pour développer de nouveaux dérivés avec des propriétés thérapeutiques améliorées et des applications dans divers domaines .

Applications De Recherche Scientifique

4’-Aminowarfarin has several applications in scientific research:

Medicinal Chemistry: It serves as a precursor for the synthesis of various anticoagulant drugs and other therapeutic agents.

Biochemical Research: The compound is used in the production of drug-protein conjugates, which are essential for developing monoclonal and polyclonal antibodies.

Industrial Applications: Its derivatives are explored for their potential use in various industrial processes, including the development of new materials and chemical intermediates.

Mécanisme D'action

The mechanism of action of 4’-Aminowarfarin is similar to that of warfarin. It acts as a vitamin K antagonist, inhibiting the production of vitamin K-dependent clotting factors. This inhibition is achieved by blocking the enzyme vitamin K epoxide reductase, which is essential for the regeneration of active vitamin K . The result is a decrease in the synthesis of clotting factors II, VII, IX, and X, leading to anticoagulation .

Comparaison Avec Des Composés Similaires

Warfarin: The parent compound, widely used as an anticoagulant.

Phenprocoumon: Another vitamin K antagonist with a similar mechanism of action.

Acenocoumarol: A compound with anticoagulant properties, used in the prevention of thromboembolic disorders.

Uniqueness: 4’-Aminowarfarin is unique due to the presence of the amino group at the 4’ position, which enhances its chemical reactivity and potential for modification. This makes it a valuable compound for developing new derivatives with improved therapeutic properties and applications in various fields .

Propriétés

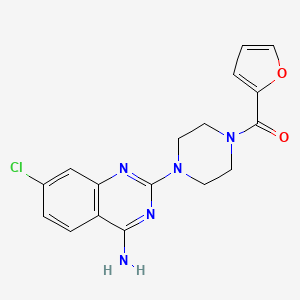

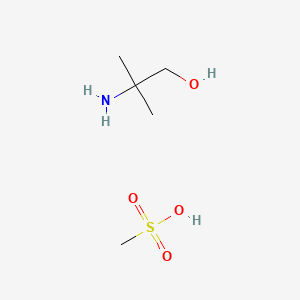

Numéro CAS |

47331-24-8 |

|---|---|

Formule moléculaire |

C19H17NO4 |

Poids moléculaire |

323.3 g/mol |

Nom IUPAC |

3-[1-(4-aminophenyl)-3-oxobutyl]-4-hydroxychromen-2-one |

InChI |

InChI=1S/C19H17NO4/c1-11(21)10-15(12-6-8-13(20)9-7-12)17-18(22)14-4-2-3-5-16(14)24-19(17)23/h2-9,15,22H,10,20H2,1H3 |

Clé InChI |

JPJSKGVANBMKSC-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)CC(C1=CC=C(C=C1)N)C2=C(C3=CC=CC=C3OC2=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.